(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione
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Overview
Description
TDP-665759 is a small molecule inhibitor known for its ability to disrupt the interaction between the human double minute 2 protein and the tumor protein p53 complex. This disruption leads to the activation of the tumor protein p53, which plays a crucial role in regulating cell cycle and apoptosis. TDP-665759 has shown significant potential in inducing apoptosis in cancer cells and exhibits antitumor efficacy in various preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TDP-665759 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of TDP-665759 would likely involve optimization of the synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TDP-665759 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace substituents on the benzodiazepinedione core
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the compound’s biological activity .
Scientific Research Applications
TDP-665759 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the human double minute 2 protein and tumor protein p53 interaction and its inhibition.
Biology: Employed in cellular and molecular biology studies to investigate the role of the tumor protein p53 in cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery and development .
Mechanism of Action
TDP-665759 exerts its effects by inhibiting the interaction between the human double minute 2 protein and the tumor protein p53 complex. This inhibition leads to the stabilization and activation of the tumor protein p53, which in turn activates downstream signaling pathways involved in cell cycle arrest and apoptosis. The compound also inhibits the signal transducer and activator of transcription 3 signaling pathway, further contributing to its antitumor activity .
Comparison with Similar Compounds
TDP-665759 is unique in its ability to inhibit the human double minute 2 protein and tumor protein p53 interaction with high affinity. Similar compounds include:
Nutlin-3A: A cis-imidazoline compound that also inhibits the human double minute 2 protein and tumor protein p53 interaction.
RG7112: Another inhibitor of the human double minute 2 protein and tumor protein p53 interaction, belonging to the same class as Nutlin-3A.
MI-219: A spiro-oxindole compound that disrupts the human double minute 2 protein and tumor protein p53 interaction .
TDP-665759 stands out due to its benzodiazepinedione core structure, which provides unique binding properties and biological activity compared to other inhibitors .
Properties
Molecular Formula |
C31H34Cl2IN5O2 |
---|---|
Molecular Weight |
706.4 g/mol |
IUPAC Name |
(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C31H34Cl2IN5O2/c1-20(25-10-8-23(33)18-27(25)35)39-29(21-4-6-22(32)7-5-21)31(41)38(13-3-12-37-16-14-36(2)15-17-37)28-11-9-24(34)19-26(28)30(39)40/h4-11,18-20,29H,3,12-17,35H2,1-2H3/t20-,29+/m0/s1 |
InChI Key |
NUKCQDDVORQLDB-AFJIDDCJSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Cl)N)N2[C@@H](C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)N)N2C(C(=O)N(C3=C(C2=O)C=C(C=C3)I)CCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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